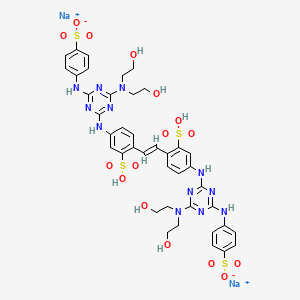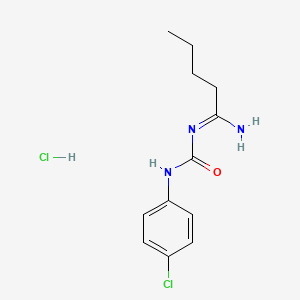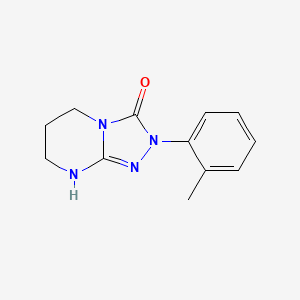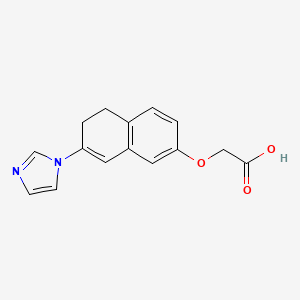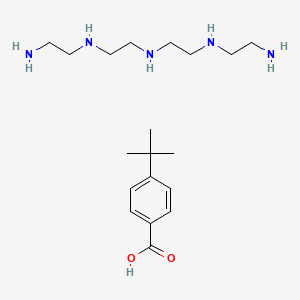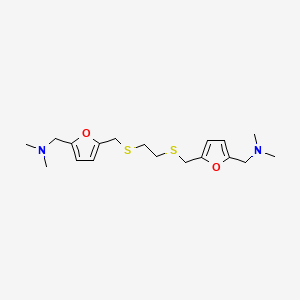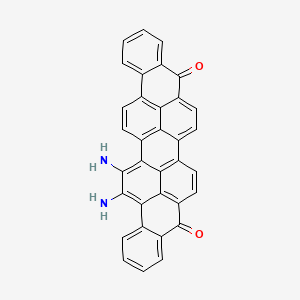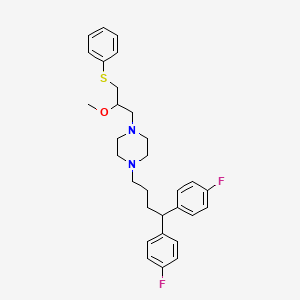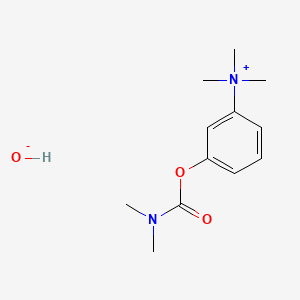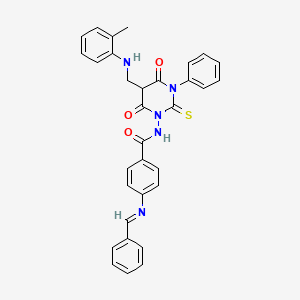
Benzamide, 4-((phenylmethylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-((phenylmethylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with multiple functional groups, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-((phenylmethylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzamide Core: This step involves the reaction of benzoic acid derivatives with amines under acidic or basic conditions.
Introduction of Functional Groups:
Final Modifications:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-((phenylmethylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Benzamide, 4-((phenylmethylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)- involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Binding to DNA and affecting transcription and replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide Derivatives: Compounds with similar benzamide cores but different functional groups.
Pyrimidinyl Compounds: Compounds with pyrimidinyl groups and varying substituents.
Thioxo Compounds: Compounds containing thioxo groups with different core structures.
Uniqueness
Benzamide, 4-((phenylmethylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)- is unique due to its specific combination of functional groups and structural complexity, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
131528-71-7 |
|---|---|
Formule moléculaire |
C32H27N5O3S |
Poids moléculaire |
561.7 g/mol |
Nom IUPAC |
4-(benzylideneamino)-N-[5-[(2-methylanilino)methyl]-4,6-dioxo-3-phenyl-2-sulfanylidene-1,3-diazinan-1-yl]benzamide |
InChI |
InChI=1S/C32H27N5O3S/c1-22-10-8-9-15-28(22)34-21-27-30(39)36(26-13-6-3-7-14-26)32(41)37(31(27)40)35-29(38)24-16-18-25(19-17-24)33-20-23-11-4-2-5-12-23/h2-20,27,34H,21H2,1H3,(H,35,38) |
Clé InChI |
OLFZKDZUPSQEFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NCC2C(=O)N(C(=S)N(C2=O)NC(=O)C3=CC=C(C=C3)N=CC4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




